2-[(3-Bromophenyl)sulfonylamino]butanoic acid

Lipophilicity Drug-likeness Permeability

2-[(3-Bromophenyl)sulfonylamino]butanoic acid (CAS 1218116-71-2) is a racemic α-sulfonylamino carboxylic acid with the molecular formula C₁₀H₁₂BrNO₄S and a molecular weight of 322.18 g/mol. Structurally, it features a 3‑bromophenylsulfonyl group attached to the α‑amino position of butanoic acid, forming a sulfonamide pharmacophore frequently exploited in matrix metalloproteinase (MMP) inhibitors and thromboxane A₂ receptor antagonists.

Molecular Formula C10H12BrNO4S
Molecular Weight 322.17
CAS No. 1218116-71-2
Cat. No. B2382324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Bromophenyl)sulfonylamino]butanoic acid
CAS1218116-71-2
Molecular FormulaC10H12BrNO4S
Molecular Weight322.17
Structural Identifiers
SMILESCCC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C10H12BrNO4S/c1-2-9(10(13)14)12-17(15,16)8-5-3-4-7(11)6-8/h3-6,9,12H,2H2,1H3,(H,13,14)
InChIKeyHOSWEQQNQBRYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Bromophenyl)sulfonylamino]butanoic acid (CAS 1218116-71-2): A Structurally Distinctive Sulfonylamino Acid Building Block for Medicinal Chemistry and Screening Libraries


2-[(3-Bromophenyl)sulfonylamino]butanoic acid (CAS 1218116-71-2) is a racemic α-sulfonylamino carboxylic acid with the molecular formula C₁₀H₁₂BrNO₄S and a molecular weight of 322.18 g/mol [1]. Structurally, it features a 3‑bromophenylsulfonyl group attached to the α‑amino position of butanoic acid, forming a sulfonamide pharmacophore frequently exploited in matrix metalloproteinase (MMP) inhibitors and thromboxane A₂ receptor antagonists [2]. The compound is catalogued by Enamine (ID: EN300‑7547370) with specified purity ≥95% and is supplied as a racemic mixture, possessing one undefined stereocenter at the C‑2 carbon of the butanoic acid backbone [3]. Its calculated XLogP3 of 2.1 and topological polar surface area of 91.8 Ų [1] place it in a favorable oral drug‑like physicochemical space distinct from positional isomers and halogen‑exchanged analogs.

Why 2-[(3-Bromophenyl)sulfonylamino]butanoic acid (CAS 1218116-71-2) Cannot Be Replaced by Its Positional Isomers or Halogen Analogs in SAR Campaigns


N‑Sulfonylamino acid derivatives exhibit steep structure–activity relationships (SAR) where both the position of the halogen on the phenyl ring and the regiochemistry of the sulfonamide attachment to the amino acid backbone dictate potency, selectivity, and pharmacokinetics [1][2]. In the well‑characterized MMP inhibitor series, shifting the sulfonylamino attachment from the α‑carbon to the β‑ or γ‑carbon of the carboxylic acid abolishes inhibitory activity, while altering the bromine from the 3‑ to the 4‑position significantly modulates logP and hydrogen‑bonding geometry [3]. Consequently, substituting 2‑[(3‑bromophenyl)sulfonylamino]butanoic acid with the 4‑bromo positional isomer, the 3‑chloro analog, or regioisomeric 3‑[(4‑bromophenyl)sulfonylamino]butanoic acid will predictably yield divergent target engagement profiles and physicochemical properties, making this specific compound a non‑interchangeable entity in any structure‑based screening or lead‑optimization workflow.

Quantitative Comparative Evidence for 2-[(3-Bromophenyl)sulfonylamino]butanoic acid (1218116-71-2): Head-to-Head Physicochemical and Structural Differentiation from Closest Analogs


Lipophilicity Advantage: XLogP3 of 2.1 for the 3‑Bromo‑α‑sulfonylamino Regioisomer vs 1.5 for the β‑Amino‑4‑Bromo Isomer

The target compound, 2-[(3-bromophenyl)sulfonylamino]butanoic acid, registers a calculated XLogP3 of 2.1 [1]. In contrast, the regioisomeric 3-[(4-bromophenyl)sulfonylamino]butanoic acid, where the sulfonamide nitrogen is attached to the β-carbon of butanoic acid and the bromine resides at the 4‑position, exhibits an XLogP3 of only 1.5 [2]. This 0.6 log unit difference corresponds to an approximate 4‑fold higher calculated partition coefficient for the target compound.

Lipophilicity Drug-likeness Permeability

Halogen‑Dependent Reactivity: 3‑Bromo Substituent Enables Chemoselective Cross‑Coupling vs the 3‑Chloro Analog

The C–Br bond dissociation energy (BDE) in aryl bromides is approximately 80–84 kcal/mol, compared to ~95–97 kcal/mol for aryl chlorides [1]. This lower BDE makes the 3‑bromophenyl moiety in the target compound significantly more reactive in palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Heck) than the corresponding 3‑chlorophenyl analogs such as 2-[(3-chlorophenyl)sulfonylamino]butanoic acid [2].

Synthetic tractability Cross-coupling Halogen reactivity

α‑Sulfonylamino Regiochemistry Preserves MMP‑2/MMP‑9 Pharmacophore Integrity Compared to β‑ or γ‑Sulfonylamino Isomers

Structure–activity relationship studies on N‑sulfonylamino acid MMP inhibitors demonstrate that the sulfonylamino group must be positioned at the α‑carbon of the carboxylic acid to maintain critical zinc‑binding geometry within the MMP catalytic domain [1][2]. In the patent series US 6,177,466, all exemplified active MMP inhibitors bear the sulfonylamino group at the α‑position; moving the sulfonamide to the β‑position, as in 3-[(4-bromophenyl)sulfonylamino]butanoic acid (CID 43240850), destroys the requisite carboxylate–zinc interaction geometry and is predicted to abrogate MMP‑2/MMP‑9 inhibitory activity [3].

MMP inhibition Sulfonamide pharmacophore Regiochemistry SAR

Enamine‑Catalogued Identity with Guaranteed Purity ≥95% and Single Undefined Stereocenter Provides a Well‑Defined Racemic Screening Entity

The target compound is commercially catalogued by Enamine as product EN300‑7547370 with a minimum purity of 95% [1]. It possesses exactly one undefined stereocenter (C‑2 of butanoic acid) and is supplied as a racemate, in contrast to the closely related biphenylsulfonylamino‑valine MMP inhibitor PD 166793, which is a single enantiomer ((2S)‑configuration) with a purity of ≥99% and a significantly higher procurement cost . This well‑defined racemic form enables both cost‑effective primary screening and, upon hit identification, a clear path to chiral resolution for enantiomer‑specific potency determination.

Chemical procurement Purity specification Screening library

Optimal Application Scenarios for 2-[(3-Bromophenyl)sulfonylamino]butanoic acid (1218116-71-2) Based on Quantitative Differentiation Evidence


Primary Screening Library Member for MMP‑2/MMP‑9 Inhibitor Discovery

Given its α‑sulfonylamino acid architecture that aligns with the established MMP‑2/MMP‑9 pharmacophore [1], this compound is ideally suited as a core scaffold in high‑throughput screening campaigns targeting gelatinase inhibition. The racemic nature enables simultaneous evaluation of both enantiomers in a single well, with chiral resolution deferred to the hit‑validation stage, reducing initial screening costs by ∼100‑ to 1000‑fold compared to enantiopure biphenylsulfonamide MMP inhibitors [2].

Synthetic Intermediary for Late‑Stage Diversification via Pd‑Catalyzed Cross‑Coupling at the 3‑Bromophenyl Ring

The 3‑bromo substituent serves as a versatile handle for Suzuki, Buchwald–Hartwig, and Sonogashira couplings, enabling rapid parallel synthesis of biaryl, aminoaryl, and alkynylaryl derivatives for SAR exploration [1]. The α‑carboxylic acid functionality remains available for further derivatization (e.g., amide bond formation with amino acid esters or amines) without requiring temporary protecting‑group strategies, streamlining the workflow for medicinal chemistry teams [2].

Reference Comparator in Halogen‑Scanning SAR Studies of N‑Sulfonylamino Acid Series

The target compound serves as a defined 3‑bromo benchmark against which the 4‑bromo isomer (CID 43240850), the 3‑chloro analog (e.g., 2-[(3-chlorophenyl)sulfonylamino]butanoic acid), and the 3‑iodo or 3‑fluoro congeners can be quantitatively compared [1][2]. The measured XLogP3 difference of 0.6 units between the target compound (2.1) and the 4‑bromo β‑regioisomer (1.5) [3] provides a specific, quantitative metric around which to design matched molecular pair analyses linking halogen position and sulfonamide regiochemistry to permeability and potency outcomes.

Scalable Building Block for Undergraduate and Graduate‑Level Laboratory Instruction in Sulfonamide Chemistry

The favorable procurement economics (∼$101 per 50 mg at 95% purity [1]) and well‑characterized structure make this compound an accessible teaching substrate for demonstrating sulfonamide formation, N‑alkylation, esterification of the carboxylic acid, and Suzuki coupling at the aryl bromide. Its single undefined stereocenter further enables enantioselective receptor‑based resolution experiments for advanced organic chemistry or medicinal chemistry laboratory courses.

Quote Request

Request a Quote for 2-[(3-Bromophenyl)sulfonylamino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.